7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one
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Overview
Description
7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement to yield the desired chromenone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of chromone derivatives.
Reduction: Formation of amino-chromenone derivatives.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxychromone: A simpler chromenone derivative with similar biological activities.
4-Hydroxycoumarin: Another chromenone derivative known for its anticoagulant properties.
8-Nitrochromenone: A compound with similar nitro substitution but different biological activities.
Uniqueness
7-Hydroxy-2,3-dimethyl-8-nitro-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and nitro groups makes it a versatile compound for various applications .
Properties
CAS No. |
88973-12-0 |
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Molecular Formula |
C11H9NO5 |
Molecular Weight |
235.19 g/mol |
IUPAC Name |
7-hydroxy-2,3-dimethyl-8-nitrochromen-4-one |
InChI |
InChI=1S/C11H9NO5/c1-5-6(2)17-11-7(10(5)14)3-4-8(13)9(11)12(15)16/h3-4,13H,1-2H3 |
InChI Key |
KRKSVXMDKWTURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C |
Origin of Product |
United States |
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